molecular formula C20H20FN5O2S B2947724 5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887221-68-3

5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2947724
CAS No.: 887221-68-3
M. Wt: 413.47
InChI Key: ADAJVMBHULSIGP-UHFFFAOYSA-N
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Description

The compound 5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol features a complex heterocyclic scaffold combining triazolo-thiazole, furan, fluorophenyl, and methylpiperazine moieties. For instance, the closely related compound G857-1881 () shares a triazolo-thiazole core but substitutes the furan with a 4-methylphenyl group. Key properties of G857-1881 include:

  • Molecular Formula: C₂₆H₂₄FN₅O₂S
  • Molecular Weight: 489.57 g/mol
  • logP: 4.94 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors: 5
  • Stereochemistry: Racemic mixture

The target compound’s 4-methylpiperazine moiety may enhance solubility compared to bulkier substituents, while the furan group could improve hydrogen-bonding capacity relative to phenyl analogs .

Properties

IUPAC Name

5-[(2-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c1-24-8-10-25(11-9-24)16(13-5-2-3-6-14(13)21)17-19(27)26-20(29-17)22-18(23-26)15-7-4-12-28-15/h2-7,12,16,27H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAJVMBHULSIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable precursor.

    Introduction of the thiazole ring: This step may involve the reaction of the triazole intermediate with a thioamide or a related compound.

    Attachment of the furan ring: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the fluorophenyl and methylpiperazine groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, copper). Reaction conditions may vary depending on the specific reaction, but typically involve controlled temperatures, pressures, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with three analogs:

Compound ID Target Compound G857-1881 () CAS 898453-08-2 () Compound 4 ()
Core Structure Triazolo-thiazole + furan Triazolo-thiazole + 4-methylphenyl Triazolo-thiazole + methoxyphenyl Thiazole-pyrazole + fluorophenyl
Substituents 2-Fluorophenyl, 4-methylpiperazine, furan 2-Fluorophenyl, 4-methylpiperazine 3-Fluorophenyl, 4-(4-methoxyphenyl)piperazine 4-Chlorophenyl, triazolyl-pyrazole
Molecular Weight ~490 (estimated) 489.57 505.6 Not reported
logP ~5 (estimated) 4.94 Not reported Not reported
Key Functional Groups Furan (H-bond acceptor), methylpiperazine Methylphenyl (hydrophobic), piperazine Methoxyphenyl (polar), piperazine Chlorophenyl (electron-withdrawing)
Key Observations:
  • Piperazine Modifications : The target compound’s 4-methylpiperazine group balances basicity and solubility, whereas CAS 898453-08-2 () incorporates a methoxyphenylpiperazine, which may enhance polarity but reduce blood-brain barrier penetration .
  • The methoxy group in CAS 898453-08-2 introduces electron-donating effects, possibly altering receptor binding .
  • Crystallography : Isostructural compounds () exhibit triclinic symmetry with planar conformations, suggesting similar packing efficiencies for the triazolo-thiazole core .

Pharmacological Implications

While direct activity data for the target compound are unavailable, analogs provide clues:

  • Antifungal Potential: Triazolo-thiadiazoles () demonstrate activity against 14-α-demethylase, a fungal enzyme. The target’s triazole moiety may similarly inhibit ergosterol synthesis .
  • CNS Targets : Piperazine derivatives often interact with serotonin or dopamine receptors. The methylpiperazine in the target compound could modulate affinity for these targets compared to fluorophenylpiperazine analogs .
  • Solubility-Bioavailability Trade-offs : The furan group’s polarity may improve aqueous solubility relative to G857-1881’s methylphenyl, but its logP (~5) suggests formulation challenges for oral delivery .

Biological Activity

The compound 5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C17H20FN5OS
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 869343-41-9

Structural Insights

The structure of this compound features a triazole-thiazole core, which is known for its diverse biological activities. The presence of the fluorophenyl and piperazine moieties further enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole and thiazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • Cell Lines Tested :
    • HCT116 (Colon cancer)
    • A549 (Lung cancer)
    • MCF-7 (Breast cancer)

In Vitro Studies

  • Growth Inhibition :
    • The compound exhibited IC50 values ranging from 0.74 to 10.0 μg/mL across different cell lines, indicating significant cytotoxic effects against tumor cells .
    • For instance, an IC50 of approximately 3.29 μg/mL was reported against HCT116 cells .
  • Mechanism of Action :
    • Studies suggest that the compound induces apoptosis in cancer cells without causing cell cycle arrest, which is a desirable mechanism for anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

Other Pharmacological Activities

The biological profile of this compound extends beyond anticancer properties:

  • Anti-inflammatory Effects : Compounds with similar structural features have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .
  • CNS Activity : Some derivatives have been reported to exhibit central nervous system depressant effects, indicating a possible role in neuropharmacology .

Study 1: Cytotoxic Properties Evaluation

A detailed study evaluated the cytotoxic properties of several triazolo-thiazole derivatives, including the compound . The results indicated significant growth inhibition across multiple cancer cell lines, with structure-activity relationship analysis revealing that specific substitutions on the phenyl ring enhance activity .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between this compound and target proteins involved in cancer progression. These studies suggest strong binding affinities to tubulin, which is critical for cancer cell division .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (μg/mL)Reference
AnticancerHCT1163.29
AnticancerA54910.0
AnticancerMCF-70.74
AntimicrobialVariousNot Specified
Anti-inflammatoryVariousNot Specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol?

  • Methodology : The synthesis of structurally analogous triazolo-thiadiazole derivatives involves cyclocondensation reactions. For example, the formation of triazole-thiadiazole hybrids can be achieved by reacting hydrazine derivatives with substituted carbonyl compounds under reflux in ethanol or toluene . Key steps include:

  • Functionalization of the piperazine moiety via nucleophilic substitution (e.g., 4-methylpiperazine with 2-fluorobenzyl halides) .
  • Cyclization of the triazole-thiazole core using thiourea or thiosemicarbazide intermediates .
    • Validation : Confirm structural integrity via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–8.2 ppm for furan and fluorophenyl groups) and LC-MS (m/z ~450–500 range) .

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

  • Analytical Techniques :

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C) .
    • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the triazole-thiazole ring .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening Protocols :

  • Antifungal Activity : Test against Candida albicans via broth microdilution (MIC values), referencing molecular docking studies with 14-α-demethylase (PDB: 3LD6) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC50_{50} values .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. furan substitution) influence its bioactivity?

  • SAR Analysis :

  • Replace the 2-furyl group with other heterocycles (e.g., thiophene or pyridine) and compare binding affinities using computational tools (AutoDock Vina) .
  • Fluorine substitution on the phenyl ring enhances metabolic stability; compare logP values (HPLC-derived) to assess lipophilicity .
    • Data Interpretation : Correlate electronic effects (Hammett σ constants) with antifungal potency .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Troubleshooting :

  • Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
  • Validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) .
    • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences between experimental replicates .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Advanced Techniques :

  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., fungal lanosterol demethylase) to resolve binding modes .
  • Metabolomics : Use LC-MS/MS to track metabolic byproducts in in vitro hepatic microsomal assays .

Q. What are the best practices for optimizing its solubility and bioavailability?

  • Formulation Strategies :

  • Salt Formation : React with HCl or sodium citrate to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA polymers for controlled release in in vivo models .

Key Recommendations

  • Prioritize crystallographic validation of the compound’s structure to resolve ambiguities in NMR assignments .
  • Use molecular dynamics simulations to predict metabolic pathways and off-target interactions .
  • Adopt ICH guidelines for stability testing under accelerated conditions (40°C/75% RH for 6 months) .

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